molecular formula C11H12ClNO B113291 4-Methoxynaphthalen-1-amine hydrochloride CAS No. 92599-05-8

4-Methoxynaphthalen-1-amine hydrochloride

Cat. No.: B113291
CAS No.: 92599-05-8
M. Wt: 209.67 g/mol
InChI Key: YGQJOWVRCXFIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxynaphthalen-1-amine hydrochloride is an organic compound with the molecular formula C₁₁H₁₂ClNO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group (-OCH₃) and an amine group (-NH₂) on the naphthalene ring. This compound is commonly used in scientific research and has various applications in chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms and the extent of these effects are still being explored.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of 4-Methoxynaphthalen-1-amine hydrochloride in animal models. Future studies should focus on observing any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Subcellular Localization

Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxynaphthalen-1-amine hydrochloride typically involves the reduction of 1-methoxy-4-nitronaphthalene. The process begins with the dissolution of 1-methoxy-4-nitronaphthalene in methanol, followed by the addition of 80% hydrazine hydrate and Raney nickel as a catalyst. The mixture is then refluxed to facilitate the reduction reaction, yielding 4-methoxynaphthalen-1-amine. This amine is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid in dry diethyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and conversion steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxynaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can further modify the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Modified amines

    Substitution: Halogenated naphthalenes

Scientific Research Applications

4-Methoxynaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-methylnaphthalene
  • 4-Methoxynaphthalen-1-ol
  • 1-Bromo-4-methoxynaphthalene
  • 1,5-Dimethoxynaphthalene

Uniqueness

4-Methoxynaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable molecule in anticancer research .

Properties

IUPAC Name

4-methoxynaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQJOWVRCXFIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596214
Record name 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92599-05-8
Record name 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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